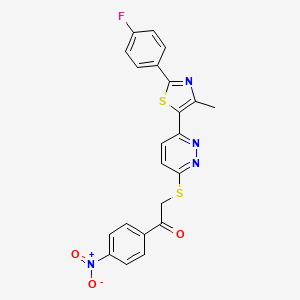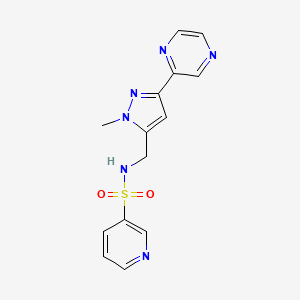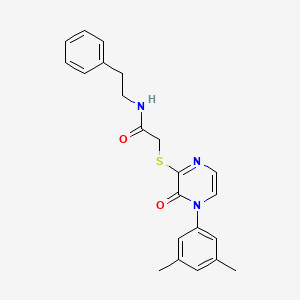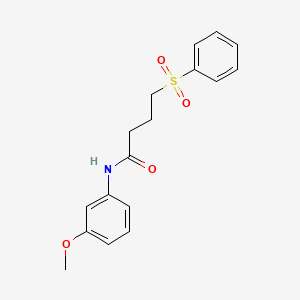![molecular formula C9H12Cl2N2O B3006191 2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride CAS No. 1217007-65-2](/img/structure/B3006191.png)
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a chlorophenyl group, and an acetamide moiety, making it a versatile compound for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride typically involves the reaction of 4-chlorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with ammonium chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-N-[(4-fluorophenyl)methyl]acetamide hydrochloride
- 2-amino-N-[(4-bromophenyl)methyl]acetamide hydrochloride
- 2-amino-N-[(4-methylphenyl)methyl]acetamide hydrochloride
Uniqueness
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to penetrate biological membranes, potentially leading to improved efficacy in biological applications.
Eigenschaften
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)6-12-9(13)5-11;/h1-4H,5-6,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCOAADHYSIRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3006111.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3006118.png)
![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)


![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)
![Isobutyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3006126.png)
![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3006129.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3006131.png)
